Psc protein, or Pseudomonas syringae pv. tomato DC3000 effector protein, is a significant component in the study of plant-pathogen interactions. This protein is secreted by the bacterium Pseudomonas syringae, which is known to cause bacterial speck disease in tomatoes and other plants. The Psc protein plays a crucial role in the pathogenicity of this bacterium by manipulating host plant responses to facilitate infection.
Psc protein is derived from the bacterium Pseudomonas syringae, particularly the pathovar tomato strain DC3000. This strain is extensively studied for its ability to infect a wide range of plant hosts, making it a model organism for understanding bacterial pathogenesis in plants.
Psc protein is classified as a type III secretion system effector. Type III secretion systems are specialized needle-like structures used by many Gram-negative bacteria to inject effector proteins directly into host cells, thereby altering host cellular processes to promote bacterial survival and proliferation.
The synthesis of Psc protein can be achieved through various methods, including:
For cell-free expression, components such as ribosomes, tRNA, amino acids, and energy sources are included in the reaction mixture. In vitro transcription and translation can be performed using optimized kits that enhance yield and facilitate post-translational modifications .
The molecular structure of Psc protein has been studied using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. The detailed structure reveals domains responsible for interaction with host cellular components and mechanisms of action within the plant cells.
The molecular weight of Psc protein typically ranges around 25-30 kDa, depending on post-translational modifications. Its structure includes several alpha-helices and beta-sheets that are critical for its functional interactions with plant proteins.
Psc protein participates in various biochemical reactions within the host plant cells:
These interactions can be studied using techniques like co-immunoprecipitation and mass spectrometry, which help elucidate the specific pathways affected by Psc during infection .
The mechanism of action of Psc protein involves several steps:
Research indicates that Psc can inhibit salicylic acid-mediated defense responses in plants, providing insights into how pathogens evade plant immunity .
Psc protein exhibits solubility in aqueous solutions and stability under physiological conditions. Its stability can be influenced by pH and ionic strength, which are critical parameters for its functional assays.
The chemical properties include its susceptibility to proteolytic degradation and its interactions with various ligands within the host environment. The presence of reactive side chains allows for potential modifications that can affect its activity.
Psc protein serves as a valuable tool in several scientific applications:
Psc (Posterior sex combs) is a core component of the Polycomb Repressive Complex 1 (PRC1) in Drosophila melanogaster, and its interactions with Polyhomeotic (Ph) and Polycomb (Pc) are mediated by evolutionarily conserved structural domains. Yeast two-hybrid and in vitro protein-binding assays demonstrate that Psc directly associates with Ph through its helix-turn-helix (HTH) domain (residues 336–473) and the H1 domain of Ph (residues 1297–1418). The H1 domain of Ph contains a unique C4 zinc finger motif (Cx₂C...Cx₃C) critical for this interaction [1] [8]. Similarly, Psc binds Pc primarily via its HTH domain, with secondary contributions from its ring finger domain (residues 250–335). These interactions enable the formation of multimeric PRC1 complexes essential for gene silencing [1] [9]. Co-immunoprecipitation experiments confirm that Ph, Psc, and Pc exist in a nuclear complex, supporting their cooperative role in epigenetic repression [1].
The HTH domain of Psc (residues 336–473) serves as a multifunctional interface for both protein-protein and protein-DNA interactions. Structural analyses reveal that this domain adopts a DNA-binding fold, enabling Psc to engage with nucleosomal DNA. Crosslinking mass spectrometry (XL-MS) studies show that DNA binding induces conformational changes in Psc's C-terminal intrinsically disordered region (IDR), compacting it and exposing bipartite chromatin-binding surfaces [5]. The ring finger domain (residues 35–73 in Su(z)2, a Psc paralog) facilitates ubiquitin ligase activity by recruiting dRING (RING1A/B homolog) to form the catalytic core of PRC1. This complex monoubiquitinates histone H2A at lysine 119 (H2AK119ub), a hallmark of Polycomb-mediated repression [7] [10]. Genetic truncation studies indicate that the ring finger is indispensable for viability, while mutations in this domain disrupt PRC1 assembly and H2AK119ub activity [10].
Table 1: Key Functional Domains in Drosophila Psc
Domain | Residues | Function | Interactions |
---|---|---|---|
Ring Finger | 250–335 | Ubiquitin ligase activity | dRING, nucleosomes |
Helix-Turn-Helix | 336–473 | Protein-protein/DNA binding | Ph, Pc, chromatin |
Intrinsic Disordered Region (IDR) | C-terminal | Chromatin compaction | DNA, nucleosome remodeling complexes |
Psc homologs in mammals, notably Bmi-1 and Mel-18, retain functional and structural parallels with Drosophila Psc. The N-terminal homology region (HR) of Psc, encompassing the ring finger and ubiquitin-like domains, is conserved in Bmi-1 and Mel-18. This region mediates interactions with mammalian PRC1 subunits like Mph (Ph homolog) and M33 (Pc homolog) [1] [9]. Gene replacement studies in mice demonstrate functional conservation: Bmi-1 or Mel-18 knockouts cause posterior transformations in the axial skeleton due to dysregulated Hox gene expression—phenotypes mirroring Drosophila PcG mutants [1]. Remarkably, an M33 transgene partially rescues Pc mutations in Drosophila, confirming deep evolutionary conservation of PRC1 architecture [1]. However, mammalian Psc homologs lack the extended C-terminal region (CTR) of Drosophila Psc, suggesting functional redistribution; chromatin compaction roles are instead assumed by charged residues in the PC subunit [10].
Table 2: Functional Equivalents of Psc in Model Organisms
Organism | Homolog | Conserved Domains | Biological Role |
---|---|---|---|
Drosophila | Psc, Su(z)2 | Ring finger, HTH, IDR | PRC1 assembly, H2AK119ub, chromatin compaction |
Mammals | Bmi-1, Mel-18 | Ring finger, ubiquitin-like | PRC1 recruitment, Hox gene repression |
Xenopus | XBmi-1 | Ring finger | Binds XPc (Pc homolog) |
While Polycomb (Pc) contains a chromodomain that recognizes H3K27me3 marks deposited by PRC2, Psc-Pc interactions occur independently of this epigenetic mark. Deletion analyses reveal that the chromobox of Pc is dispensable for binding Psc. Instead, Psc contacts Pc through its HTH and ring finger domains, forming a stable complex even in the absence of H3K27me3 [1] [8]. This chromobox-independent mechanism is conserved in mammals: Bmi-1 (Psc homolog) co-immunoprecipitates with M33 (Pc homolog) without requiring H3K27me3 recognition [1]. Genetic studies of Su(z)2 further support autonomous functionality of the N-terminal region: Truncation of the C-terminal region (CTR) in the Su(z)2¹ allele retains viability, while point mutations in the HR domain (ring finger, conserved patch, ubiquitin-like) are lethal, indicating that HR houses core activities independent of CTR [10]. This suggests PRC1 can engage chromatin through both hierarchical (PRC2-dependent) and parallel (PRC2-independent) recruitment mechanisms [4] [9].
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